LogP Lipophilicity Comparison: N-(4-Methoxybenzyl)-1-propanamine HCl vs. N-(4-Methoxybenzyl)propan-2-amine vs. N-(4-Methoxybenzyl)cyclopropanamine
The target compound, as the free base, exhibits a LogP (octanol‑water partition coefficient) of 2.58570 [1]. This value is nearly identical to that of its branched‑chain isomer, N‑(4‑methoxybenzyl)propan‑2‑amine (LogP 2.58410) [2], but substantially higher than the more polar N‑(4‑methoxybenzyl)cyclopropanamine (LogP 1.839) . The higher LogP correlates with increased membrane permeability and more efficient organic‑phase extraction during work‑up procedures.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.58570 (calculated for free base) |
| Comparator Or Baseline | N-(4-methoxybenzyl)propan-2-amine: LogP = 2.58410; N-(4-methoxybenzyl)cyclopropanamine: LogP = 1.839 |
| Quantified Difference | Target LogP is ~0.75 units higher than cyclopropyl analog (i.e., ~5.6× greater partition ratio) |
| Conditions | Calculated LogP values from multiple sources; experimental conditions not specified |
Why This Matters
Higher LogP facilitates organic‑phase extraction and may enhance passive membrane permeability, important when the compound is used as a pharmacophore scaffold in cell‑based assays.
- [1] Chem960. (4-methoxyphenyl)methyl(propyl)amine (free base). LogP: 2.58570. View Source
- [2] Chem960. N-(4-Methoxybenzyl)propan-2-amine. LogP: 2.58410. View Source
